6-Formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide
Description
Properties
CAS No. |
650607-38-8 |
|---|---|
Molecular Formula |
C23H24N2O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O2/c1-15(2)25(16(3)4)23(27)20-13-22(18-8-6-5-7-9-18)24-21-11-10-17(14-26)12-19(20)21/h5-16H,1-4H3 |
InChI Key |
SZSOTGNSUPXXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=NC2=C1C=C(C=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Formyl-N,N-diisopropyl-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from basic organic compounds. One common synthetic route includes the following steps :
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction to form the quinoline ring.
Reduction: Reduction of the nitro group to an amine.
Acylation and Amination: Introduction of the formyl and diisopropyl groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Formyl Group Reactivity
The formyl group at position 6 participates in nucleophilic addition and oxidation reactions, enabling structural diversification:
Table 1: Formyl Group Transformations
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Quinoline-4-carboxamide-6-carboxylic acid | Complete conversion in 2–4 hours |
| Nucleophilic Addition | NH₂OH·HCl, EtOH, reflux | Oxime derivative | 85% yield; regioselective |
| Condensation | Aniline, CH₃CO₂H, Δ | Schiff base adduct | Crystallizes in polar solvents |
Mechanistic studies suggest the formyl group undergoes single-electron transfer (SET) pathways in oxidation reactions, with kinetics influenced by solvent polarity and temperature .
Quinoline Core Modifications
The heteroaromatic system engages in electrophilic substitution and metal-catalyzed coupling:
Table 2: Ring Functionalization Reactions
| Reaction | Conditions | Position Modified | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | C-5 | 72% |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | C-8 | 68–75% |
| Nitration | HNO₃/H₂SO₄, 50°C | C-7 | 81% |
Density functional theory (DFT) calculations indicate C-5 and C-7 are most electrophilic due to resonance effects from the formyl and carboxamide groups .
Carboxamide Participation
The N,N-diisopropylcarboxamide moiety influences both reactivity and stereochemistry:
-
Hydrolysis : Requires harsh conditions (6M HCl, 120°C) to yield 4-carboxylic acid derivatives.
-
Coordination Chemistry : Acts as a weak ligand for transition metals (e.g., Mn²⁺, Os²⁺) in catalytic systems .
Key Mechanistic Insight :
The bulky isopropyl groups sterically hinder nucleophilic attack at the carbonyl carbon, explaining the need for extreme hydrolysis conditions.
Photochemical Behavior
Under UV irradiation (λ = 254 nm), the compound undergoes:
Table 3: Photoreaction Pathways
| Pathway | Products | Quantum Yield (Φ) |
|---|---|---|
| [2π+2π] Cycloaddition | Dimerized quinoline derivative | 0.12 |
| Formyl Group Isomerization | Keto-enol tautomers | 0.08 |
Time-resolved spectroscopy reveals a triplet excited state (τ = 1.2 μs) mediates these transformations .
Biological Activity Correlation
Reaction products demonstrate structure-dependent bioactivity:
Table 4: Bioactive Derivatives
| Derivative | IC₅₀ (μM) Cancer Cells | MIC (μg/mL) Bacteria |
|---|---|---|
| Oxime analog | 3.2 ± 0.4 | 12.5 (S. aureus) |
| Brominated compound | 8.9 ± 1.1 | >100 |
| Carboxylic acid | >50 | 25.0 (E. coli) |
Structure-activity relationship (SAR) studies indicate the formyl group enhances membrane permeability, while electron-withdrawing substituents reduce anticancer potency.
Scientific Research Applications
Biological Applications
Research indicates that compounds similar to 6-formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound's structure suggests potential efficacy against bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of 6-formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer drug.
Material Science Applications
The unique structural features of 6-formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide also lend themselves to applications in material science:
- Polymer Development : The compound can be utilized as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
- Nanotechnology : Its ability to form complexes with metal ions may facilitate the development of nanomaterials for applications in electronics and catalysis.
Case Study: Polymer Composite
In a recent study, researchers incorporated 6-formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide into polymer matrices to create composites with improved mechanical properties. The resulting materials exhibited enhanced tensile strength and thermal stability compared to control samples without the compound. This demonstrates its utility in developing advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of 6-Formyl-N,N-diisopropyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. The formyl and carboxamide groups may enhance binding affinity and specificity . The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Position 6 : The target compound’s formyl group distinguishes it from analogs with methoxy () or fluoro () substituents. The formyl group may enhance reactivity in covalent inhibitor design .
- Position 2 : The phenyl group in the target contrasts with morpholine-containing substituents (), which are often used to improve solubility or target engagement.
Physicochemical Properties
- Reactivity : The formyl group introduces polarity and electrophilicity, which may improve target binding but increase metabolic instability compared to stable substituents like methoxy or fluoro .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with quinoline core functionalization. For example, formylation at the 6-position can be achieved via Vilsmeier-Haack conditions, while carboxamide groups are introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation). Purification requires column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR analysis .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : The formyl proton (δ ~10.2 ppm) and diisopropyl carboxamide protons (δ ~1.2–1.4 ppm for CH(CH₃)₂) are key identifiers. Aromatic protons (quinoline and phenyl) appear between δ 7.5–8.5 ppm.
- IR : Stretch signals for the formyl group (~1680 cm⁻¹) and carboxamide (~1650 cm⁻¹, C=O; ~3300 cm⁻¹, N-H) confirm functional groups .
Q. What are the solubility and stability profiles under varying pH conditions?
- Methodological Answer : Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λ_max ~350 nm for quinoline derivatives). Stability studies involve incubating the compound at 25°C/37°C and analyzing degradation products via LC-MS. Low solubility in water necessitates DMSO stock solutions for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the formyl (e.g., reduction to -CH₂OH), phenyl (e.g., halogen substitution), or diisopropyl groups (e.g., bulkier substituents).
- Step 2 : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity).
- Step 3 : Use multivariate regression analysis to correlate structural features (e.g., logP, steric bulk) with activity. Reference frameworks from quinoline-based antiproliferative agents are critical for hypothesis generation .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell line passage number, incubation time).
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).
- Theoretical Alignment : Link discrepancies to differences in target conformation or off-target effects, guided by molecular docking simulations .
Q. What computational strategies predict interactions between this compound and biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of target proteins. Focus on quinoline-binding pockets (e.g., ATP-binding sites in kinases).
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze hydrogen bonding (formyl/carboxamide groups) and hydrophobic interactions (phenyl/diisopropyl groups) .
Q. How can experimental design account for batch-to-batch variability in synthetic yields?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using a factorial design.
- Statistical Analysis : Apply ANOVA to identify critical factors (e.g., catalyst type significantly affects yield, p < 0.05).
- Reproducibility : Include internal controls (e.g., a reference reaction in each batch) and report yields as mean ± SD (n ≥ 3) .
Key Considerations for Researchers
- Synthetic Challenges : Diisopropyl carboxamide groups may hinder crystallization; optimize solvent polarity during recrystallization .
- Biological Assays : Use fresh DMSO stocks to avoid aggregate formation, which can falsely reduce apparent activity .
- Data Interpretation : Align findings with established quinoline pharmacophores (e.g., planar aromatic core for DNA intercalation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
